LogP Differential: 2-Morpholinophenol Is 1.3- to 2.2-Fold More Lipophilic Than Its Meta and Para Isomers
2-Morpholinophenol exhibits a measured/calculated octanol-water partition coefficient (logP) of 1.29–1.30, which is substantially higher than the values reported for its positional isomers. The meta isomer 3-morpholinophenol has reported logP values ranging from 0.59 (Chemsrc) to 0.97 (SIELC), while the para isomer 4-morpholinophenol ranges from 0.62 (Chemsrc) to 0.87 (SIELC) [1]. The ortho isomer's elevated lipophilicity—approximately 0.3 to 0.7 log units higher—arises from intramolecular O–H···N hydrogen bonding that masks the phenolic hydroxyl polarity, reducing the effective hydrogen-bonding capacity available to the aqueous phase [2]. In medicinal chemistry, a ΔlogP of 0.3–0.7 units is pharmacokinetically meaningful, as it can alter membrane permeability, metabolic stability, and off-target binding profiles [3].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.29 (molbase/Chem960); XLogP3 = 1.3 (PubChem) |
| Comparator Or Baseline | 3-Morpholinophenol: logP = 0.59–0.97; 4-Morpholinophenol: logP = 0.62–0.87 |
| Quantified Difference | ΔlogP = +0.32 to +0.70 (2- vs 3-isomer); ΔlogP = +0.42 to +0.68 (2- vs 4-isomer) |
| Conditions | Computed (XLogP3, ALogP) and experimentally derived values from independent databases; exact measurement conditions not harmonized across datasets |
Why This Matters
Higher lipophilicity directly impacts compound partitioning in liquid-liquid extraction, reverse-phase chromatographic purification, and biological membrane permeability—making the ortho isomer the preferred choice when increased organic-phase solubility or enhanced passive membrane diffusion is required.
- [1] SIELC Technologies. LogP Comparison: 3-Morpholinophenol (0.972) and 4-Morpholinophenol (0.873). HPLC Application Data. https://sielc.com. View Source
- [2] PubChem. 2-Morpholinophenol – Computed Descriptors: XLogP3-AA = 1.3. CID 2795394. https://pubchem.ncbi.nlm.nih.gov/compound/2795394. View Source
- [3] Wiley SpectraBase. o-Morpholinophenol – NMR spectral evidence for intramolecular H-bonding in CDCl3. Compound ID: GiBHvV5JijD. https://spectrabase.com/compound/GiBHvV5JijD. View Source
